molecular formula C10H14OS B2390141 2-(2-Thienyl)cyclohexanol CAS No. 886675-07-6

2-(2-Thienyl)cyclohexanol

Cat. No. B2390141
M. Wt: 182.28
InChI Key: QDCBNZGPGVRJIS-UHFFFAOYSA-N
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Description

“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Chemical Reactions Analysis

Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .

Scientific Research Applications

Pharmacological Effects in Animals

Studies have explored the pharmacological effects of 2-(2-Thienyl)cyclohexanol and its derivatives in various animal models. For instance, Garmer (1969) investigated the effects of 2-ethylamino-2-(2-thienyl) cyclohexanone HCl, a phencyclidine-like compound, in cats, observing central nervous depression ranging from tranquil inactivity to deep narcosis (Garmer, 1969).

Cardioplegic Effects

Cyclohexanol derivatives, including 2-(2-Thienyl)cyclohexanol, have been studied for their cardioplegic effects. A study by Smookler & DeFeo (1962) examined the cardioplegic effects of cyclohexanol and its derivatives on various animal models, finding varying degrees of inhibitory effects ranging from slight depression to complete arrest (Smookler & DeFeo, 1962).

Co-Carcinogenic Potential

Research by Márquez-Rosado et al. (2007) evaluated the co-carcinogenic potential of cyclohexanol in a rat hepatocarcinogenesis model. The study revealed that cyclohexanol has a strong tumor co-promoter potential, with significant increases in CYP2E1 expression and downregulation of the Bax proapoptotic protein (Márquez-Rosado et al., 2007).

Industrial Applications

Cyclohexanols, including 2-(2-Thienyl)cyclohexanol, are significant in industrial applications. Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts, demonstrating their importance in the production of polymers, spices, and medicines (Liu et al., 2017).

Antimicrobial and Antiviral Potential

El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives and evaluated them for antimicrobial and antiviral activities. These studies indicate the potential use of 2-(2-Thienyl)cyclohexanol derivatives in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).

Safety And Hazards

Cyclohexanol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or inhaled .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .

properties

IUPAC Name

2-thiophen-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBNZGPGVRJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)cyclohexanol

Citations

For This Compound
6
Citations
H Chung, H Choi, E Kim, W Jin, H Lee… - Journal of analytical …, 2000 - academic.oup.com
A 22-year-old male with more than 28 needle marks on his right arm was found dead. First, he was suspected as a drug abuser. Blood, urine, spleen, and injection-site tissue was …
Number of citations: 29 academic.oup.com
S Sato, N Takeda, M Ueda, O Miyata - Synthesis, 2016 - thieme-connect.com
A new method has been developed for the efficient synthesis of cyclic β-aryl-β-amino alcohol derivatives bearing a tetrasubstituted carbon center via the [3,3]-sigmatropic …
Number of citations: 14 www.thieme-connect.com
JCM Lewis, P Teale, G Webber, JW Sear… - The Veterinary Journal, 2014 - Elsevier
Serious post-operative neurological complications of unknown aetiology are reported in tigers after immobilisation using tiletamine and zolazepam. These complications may arise from …
Number of citations: 11 www.sciencedirect.com
A Wong - 1996 - open.library.ubc.ca
The goal of the present project was to examine the effects the immobilizing agent, Telazol®, and its constituents, tiletamine and zolazepam, on cytochrome P450 expression in rats. The …
Number of citations: 4 open.library.ubc.ca
何思阳, 龚飞君, 连茹, 盛振海… - Journal of Forensic …, 2019 - search.ebscohost.com
: 目的利用气相色谱-四极杆飞行时间质谱法(gas chromatography-quadrupole time of flight mass spectrometry, GC-QTOF-MS) 鉴定药物辅助性犯罪案件样品中替来他明和唑拉西泮及其代谢…
Number of citations: 6 search.ebscohost.com
里章平 - 2016 - kobeyakka.repo.nii.ac.jp
緒言アミン類は多くの天然物や生物活性化合物に見られる普遍的な構造単位であり, その効率的合成法の開発は有機合成化学上重要な課題のひとつである. 最近, エナミンおよびエナミド類の α, β-二…
Number of citations: 3 kobeyakka.repo.nii.ac.jp

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